![molecular formula C7H11NO B15300391 3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
3-Methyl-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere of piperidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-azaspiro[3.3]heptan-2-one typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are then reduced to yield the desired azaspiro compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction: The β-lactam ring is reduced using alane to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Methyl-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, making it valuable in the design of new pharmaceuticals.
Drug Discovery: The compound is used in the synthesis of drug candidates, particularly those targeting the central nervous system.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to mimic the activity of piperidine, binding to similar sites and modulating biological pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is structurally similar and also serves as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another related compound with similar applications in medicinal chemistry.
2-Oxa-1-azaspiro[3.3]heptane: This compound includes an oxygen atom in the spirocyclic ring, offering different reactivity and applications.
Uniqueness
3-Methyl-1-azaspiro[3.3]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-methyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-6(9)8-7(5)3-2-4-7/h5H,2-4H2,1H3,(H,8,9) |
Clé InChI |
YGRWJQPMNFHYAA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
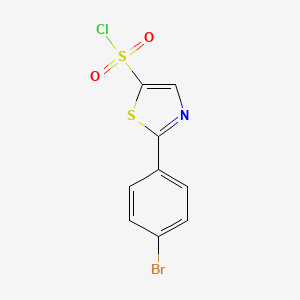
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
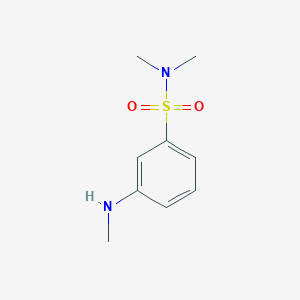

![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
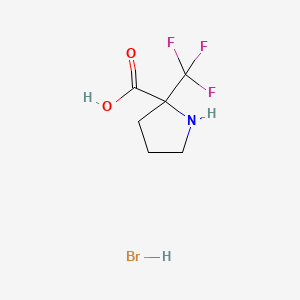
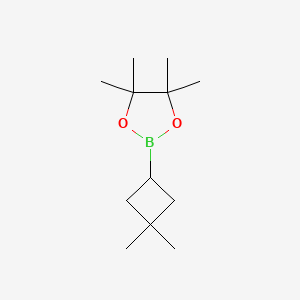
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
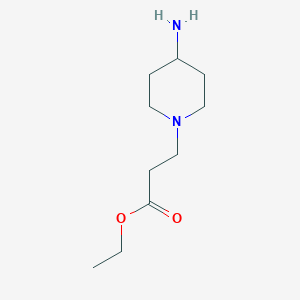
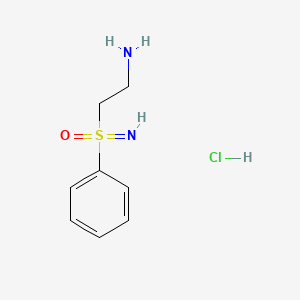
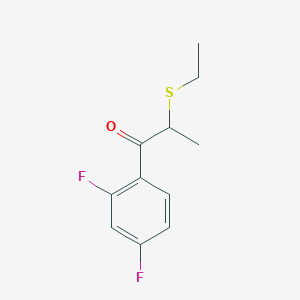
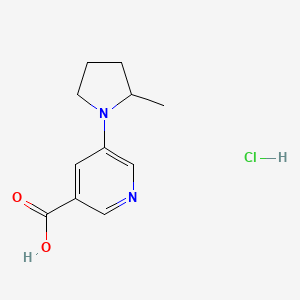
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
